5-Fluoro-6-(trifluoromethyl)isoindoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H7F4N |
|---|---|
Molecular Weight |
205.15 g/mol |
IUPAC Name |
5-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7F4N/c10-8-2-6-4-14-3-5(6)1-7(8)9(11,12)13/h1-2,14H,3-4H2 |
InChI Key |
MFACDGZOLLGXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)F)C(F)(F)F |
Origin of Product |
United States |
The Significance of Isoindoline Scaffolds in Modern Medicinal Chemistry
The isoindoline (B1297411) core is a privileged heterocyclic scaffold in drug discovery, recognized for its versatile biological activities. cymitquimica.com This nitrogen-containing bicyclic system is a key structural element in a variety of pharmacologically active compounds. Its saturated and oxo derivatives, such as isoindolinones and phthalimides, are more stable than the aromatic isoindole and are prevalent in many therapeutic agents. cymitquimica.com
The importance of the isoindoline framework is demonstrated by its presence in drugs with a wide array of effects, including anti-inflammatory, antiarrhythmic, nootropic, anxiolytic, sedative, diuretic, and antihypertensive properties. cymitquimica.com For instance, isoindolinone-based natural products have shown promise as antibacterial, anticancer, and antiviral candidates. pharmaffiliates.com The structural rigidity and defined three-dimensional geometry of the isoindoline scaffold allow it to effectively interact with biological targets. Furthermore, its structure serves as a versatile template for chemical modification, enabling the synthesis of diverse compound libraries for screening and optimization. The fusion of the isoindole ring with other cyclic systems has also led to the development of potent antiviral and anticancer agents. cymitquimica.com
The Strategic Role of Fluorine and Trifluoromethyl Groups in Enhancing Bioactivity and Pharmacological Properties
The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. google.comnih.gov These modifications can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability. google.comgoogle.com
Fluorine: The substitution of a hydrogen atom with fluorine can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, owing to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. google.com Due to its small size, fluorine can often be introduced without causing significant steric hindrance at the receptor binding site. researchgate.net Its high electronegativity can alter the acidity (pKa) of nearby functional groups, thereby improving bioavailability. google.com Fluorine substitution can also enhance membrane permeability and binding affinity to target proteins. google.comgoogle.com The isotope ¹⁸F is also a crucial positron emitter for use in Positron Emission Tomography (PET) imaging, a sensitive diagnostic tool. thno.org
Trifluoromethyl Group: The trifluoromethyl group is a common bioisostere for methyl and chloro groups and is frequently incorporated to improve the efficacy of drug candidates. nih.gov Its strong electron-withdrawing nature and high lipophilicity can enhance interactions with biological targets and improve membrane permeability. kashanu.ac.ir The C-F bonds in the trifluoromethyl group are highly stable, which contributes to increased metabolic stability of the molecule. kashanu.ac.ir This group is present in a number of well-known drugs, highlighting its importance in pharmaceutical development. nih.govjustia.com The introduction of a trifluoromethyl group can also deactivate aromatic rings to reduce metabolic degradation. kashanu.ac.ir
The strategic placement of these fluorinated groups on a scaffold like isoindoline (B1297411) can, therefore, be a powerful tool to fine-tune the properties of a potential drug molecule.
Overview of Current Research Trajectories for 5 Fluoro 6 Trifluoromethyl Isoindoline and Its Derivatives
Established Synthetic Routes for this compound and Related Cores
Established routes to the isoindoline core often involve the construction of the heterocyclic ring from appropriately substituted benzene (B151609) precursors. These methods typically require multiple steps and rely on classical organic reactions.
The construction of substituted isoindolines frequently begins with a pre-functionalized benzene ring, such as a phthalic anhydride (B1165640) or a related derivative. For the target molecule, a plausible precursor would be a 4-fluoro-5-(trifluoromethyl)phthalic acid derivative. The synthesis can be envisioned as a sequence of reactions. For instance, a general approach involves the reaction of phthalic anhydride with glycine (B1666218) to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which can then undergo further transformations. nih.gov
Another common strategy involves the cyclization of a precursor containing the necessary substituents. For example, the synthesis of the related 6-chloro-5-fluoro-indole involves reacting 3-chloro-4-fluoroaniline (B193440) with boron trichloride (B1173362), followed by the addition of chloromethyl cyanide and aluminum trichloride, leading to cyclization. google.com A similar multi-step logic can be applied to achieve the this compound structure, starting from a corresponding aniline (B41778) derivative.
Key reagents in these multi-step sequences often include:
Strong acids or bases: Used to catalyze cyclization or condensation steps (e.g., concentrated sulfuric acid, sodium ethoxide). google.comyoutube.com
Coupling agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBT) are used for amidation reactions to build precursors for cyclization. nih.gov
Lewis acids: Aluminum trichloride is frequently used in Friedel-Crafts type reactions to build the carbon skeleton necessary for cyclization. google.com
Condensation reactions are fundamental to the formation of the isoindoline ring system. The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a powerful tool for forming five-membered rings, which can be precursors to the isoindoline core. youtube.com In this approach, a diester can be treated with a base (e.g., sodium ethoxide) to induce cyclization.
A more direct method involves the condensation of a fluorinated o-phthalaldehyde (B127526) with an amine. This multicomponent reaction is a well-established method for producing isoindole derivatives, which can subsequently be reduced to the corresponding isoindoline. acs.org The introduction of a fluorine atom onto the o-phthalaldehyde ring is a viable strategy, although it can lead to regioisomeric products that may complicate purification. acs.org Similarly, condensation of 5-bromoisobenzofuran-1(3H)-one with an appropriate aldehyde in the presence of a base like sodium methoxide (B1231860) is used to synthesize isoindolin-1-one (B1195906) precursors. acs.org
Table 1: Overview of Condensation Reactions for Isoindoline Core Synthesis
| Reaction Type | Precursors | Key Reagents | Product Type | Citation |
| Dieckmann Condensation | Di-ester | Sodium Ethoxide (NaOEt) | β-keto-ester | youtube.com |
| Amine Condensation | o-Phthalaldehyde, Amine | - | Isoindole | acs.org |
| Aldehyde Condensation | Isobenzofuran-1(3H)-one, Aldehyde | Sodium Methoxide (NaOMe) | Indenone derivative | acs.org |
Advanced Strategies for Trifluoromethylation in Isoindoline Synthesis
The introduction of a trifluoromethyl (CF₃) group is a key challenge in synthesizing the target compound. Advanced strategies have been developed that allow for the direct incorporation of this moiety through nucleophilic, electrophilic, or radical pathways.
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) to an electrophilic substrate. A significant advancement in this area is the use of fluoroform (HCF₃ or HFC-23), an inexpensive industrial by-product, as the CF₃ source. acs.orgresearchgate.net Due to the low acidity of HFC-23, a strong base is required for deprotonation.
A highly diastereoselective synthesis of enantioenriched trifluoromethylated isoindolines has been achieved through a tandem sequence. acs.org The process involves the nucleophilic addition of CF₃⁻ (generated from HFC-23 and a phosphazene superbase, P₄-tBu) to an N-(tert-butanesulfinyl)imine, followed by an intramolecular aza-Michael addition to form the isoindoline ring with two stereogenic centers. acs.orgresearchgate.net This method highlights a sophisticated approach to constructing complex trifluoromethylated heterocyclic systems.
Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate, such as an enolate, enamine, or an electron-rich aromatic ring. chem-station.comcas.cn Several powerful reagents have been developed for this purpose.
Togni's Reagents: These hypervalent iodine compounds are widely used for the electrophilic trifluoromethylation of a variety of nucleophiles. chem-station.com
Umemoto's Reagents: These are S-(trifluoromethyl)diarylsulfonium salts that act as potent electrophilic CF₃ sources. chem-station.com
Selectfluor: While primarily a fluorinating agent, its use in mediating reactions on indole rings to form 3-fluorooxindoles demonstrates the principle of electrophilic halogenation on heterocyclic precursors. organic-chemistry.org
In the context of this compound synthesis, an electrophilic trifluoromethylation step could be applied to a pre-formed 5-fluoro-isoindoline derivative that has been converted into a suitable nucleophile (e.g., an enamine or an organometallic species).
Radical trifluoromethylation has emerged as a highly effective strategy for creating C-CF₃ bonds. nih.gov These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to an unsaturated system.
A notable example is the synthesis of trifluoromethyl-containing isoindolinones via a cascade radical addition and cyclization process. nih.gov In this method, a tertiary enamide is treated with a CF₃ radical source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of an oxidant like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). The initially formed radical undergoes an intramolecular cyclization onto the aromatic ring to yield the isoindolinone core. nih.gov This radical cascade provides a powerful route to trifluoromethylated isoindoline-related structures under mild conditions.
Table 2: Comparison of Trifluoromethylation Strategies
| Strategy | CF₃ Source | Substrate Type | Key Features | Citations |
| Nucleophilic | HFC-23, TMSCF₃ | Imines, Carbonyls | Requires strong base; can be highly stereoselective. | acs.orgresearchgate.netacs.org |
| Electrophilic | Togni's/Umemoto's Reagents | Enolates, Enamines, Aromatics | Transfers a "CF₃⁺" equivalent; broad reagent availability. | chem-station.comcas.cn |
| Radical | TMSCF₃, CF₃SO₂Na | Alkenes (e.g., enamides) | Cascade reactions; good for complex cyclizations. | nih.govresearchgate.net |
An in-depth examination of the synthetic strategies for fluorinated isoindoline scaffolds reveals a landscape rich with innovative chemical transformations. This article focuses on the methodologies employed for the synthesis and functionalization of these valuable heterocyclic systems, with a particular emphasis on the introduction of fluorine and trifluoromethyl groups.
Structure Activity Relationship Sar Studies
Elucidating the Influence of Fluoro and Trifluoromethyl Substituents on Biological Activity
The introduction of fluorine and trifluoromethyl (-CF3) groups is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.comtandfonline.com These groups can profoundly impact a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. mdpi.comtandfonline.comnih.gov
The trifluoromethyl group at the 6-position is a particularly influential substituent. It is strongly electron-withdrawing and highly lipophilic, properties that can significantly enhance a compound's ability to cross cell membranes and access hydrophobic binding pockets. mdpi.comnih.gov The -CF3 group can improve metabolic stability by deactivating the aromatic ring to which it is attached. mdpi.com Its unique combination of high electronegativity, lipophilicity, and electron-withdrawing capacity makes it a valuable functional group in drug design. mdpi.com
The combined presence of both a fluoro and a trifluoromethyl group on the isoindoline (B1297411) ring likely results in a synergistic effect on the molecule's biological activity. These substituents can fine-tune the electronic landscape and steric profile of the compound, leading to enhanced potency and selectivity for its intended biological target.
Impact of Isoindoline Core Modifications on Molecular Recognition and Target Engagement
The isoindoline nucleus is a "privileged scaffold" in medicinal chemistry, found in a variety of biologically active compounds. nih.govresearchgate.net Modifications to this core structure can have a dramatic impact on molecular recognition and target engagement.
Studies on related isoindolinone and tricyclic indoline (B122111) derivatives have shown that the nature and position of substituents on the heterocyclic and aromatic rings are critical for activity. nih.govnih.gov For instance, in a series of tricyclic indoline resistance-modifying agents, moving a halogen substituent from one position to another on the indoline ring resulted in a significant loss of activity. nih.gov This highlights the precise geometric requirements for effective binding to the target.
Modifications to the isoindoline core of 5-Fluoro-6-(trifluoromethyl)isoindoline could include:
Alterations to the pyrrolidine (B122466) ring: Introducing substituents, changing the ring size, or introducing unsaturation could alter the three-dimensional shape of the molecule and its ability to fit into a binding site.
Substitution at other positions on the aromatic ring: Adding or modifying substituents at the 4- or 7-positions would change the electronic and steric properties of the molecule, potentially leading to altered affinity or selectivity.
Bioisosteric replacement of the isoindoline core: Replacing the isoindoline scaffold with other bicyclic systems could help to probe the essential structural requirements for activity and potentially lead to compounds with improved properties.
These modifications would need to be carefully considered in the context of the target binding site to ensure that key interactions are maintained or enhanced.
Analysis of Hydrogen Bonding, Steric, and Hydrophobic Interactions within Binding Sites
The biological activity of this compound is ultimately determined by the sum of its interactions with the amino acid residues of its target protein's binding site. These interactions can be broadly categorized as hydrogen bonding, steric, and hydrophobic.
Hydrogen Bonding: The nitrogen atom of the isoindoline ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The fluorine atom, with its high electronegativity, can also participate in weak hydrogen bonds with suitable donor groups in the binding site. benthamscience.com
Hydrophobic Interactions: The benzene (B151609) ring of the isoindoline core and the highly lipophilic trifluoromethyl group are expected to engage in favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine in the binding pocket. nih.gov These interactions are often a major driving force for ligand binding.
The interplay of these interactions is illustrated in the following table:
Interactive Data Table: Potential Binding Interactions of this compound| Structural Feature | Potential Interaction Type | Interacting Partner in Binding Site | Effect on Binding |
|---|---|---|---|
| Isoindoline N-H | Hydrogen Bond Donor | Carbonyl oxygen, Asp, Glu | Anchoring |
| Isoindoline N | Hydrogen Bond Acceptor | Amide N-H, Ser, Thr, Tyr | Anchoring |
| Aromatic Ring | π-π Stacking | Phe, Tyr, Trp, His | Affinity |
| 5-Fluoro group | Weak H-bond, Dipole-dipole | Polar residues | Fine-tuning affinity |
| 6-Trifluoromethyl group | Hydrophobic, van der Waals | Leucine, Valine, Isoleucine | Increased affinity, Membrane permeability |
Positional Effects of Fluorine and Trifluoromethyl Groups on Efficacy and Selectivity
The specific placement of the fluoro and trifluoromethyl groups at the 5- and 6-positions, respectively, is critical. SAR studies on other aromatic systems have consistently shown that the position of substituents can dramatically alter biological activity. nih.govmdpi.com
For example, in a series of quinazoline-based enzyme inhibitors, a trifluoromethyl group at the meta position of an aniline (B41778) ring afforded the highest potency, while other substitution patterns were less effective. mdpi.com Similarly, for tricyclic indoline derivatives, the location of a halogen on the aromatic ring was found to be essential for its resistance-modifying activity. nih.gov
The 5-fluoro-6-trifluoromethyl substitution pattern on the isoindoline ring creates a specific electronic distribution and steric profile. Moving these substituents to other positions would likely have significant consequences for biological activity:
Shifting the trifluoromethyl group: Moving the -CF3 group to the 5-position and the fluorine to the 6-position might alter the way the molecule sits (B43327) in the binding pocket, potentially leading to a loss of key interactions.
Changing the relative positions: A 4-fluoro-7-trifluoromethyl arrangement, for instance, would present a completely different interaction surface to the target protein.
Therefore, the observed efficacy and selectivity of this compound are intrinsically tied to this precise substitution pattern.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For isoindoline derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.
Studies on isoindolinone-based inhibitors of the p53-MDM2 interaction have successfully employed 2D-QSAR methods to develop predictive models. nih.gov These models used various molecular descriptors to correlate the structural features of the compounds with their inhibitory activity. nih.gov Similarly, online computational tools like GUSAR and PASS have been used to predict the biological activity profiles of new isoindoline-1,3-dione derivatives in silico. mdpi.comresearchgate.netsciforum.net
A QSAR study on a series of analogues of this compound would typically involve the following steps:
Data Set Generation: Synthesizing and testing a series of related compounds with variations in their substitution patterns.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic, steric, hydrophobic, and topological properties.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.
A validated QSAR model could then be used to prioritize the synthesis of new derivatives with a high probability of being active.
Structure-Based Drug Design and Fragment-Based Approaches for Isoindoline Derivatives
When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) become powerful tools for developing new ligands.
Structure-Based Drug Design (SBDD): SBDD involves using the 3D structure of the target protein to design molecules that fit perfectly into the binding site and make optimal interactions. If the target of this compound were known, molecular docking simulations could be used to predict its binding mode and affinity. This information could then guide the design of new derivatives with improved properties.
Fragment-Based Drug Discovery (FBDD): FBDD is an alternative approach that starts with small, low-complexity molecules called fragments. nih.gov These fragments are screened for weak binding to the target protein. Hits are then grown or merged to create more potent lead compounds. nih.govresearchoutreach.org
The isoindoline scaffold itself could be considered a fragment. An FBDD approach to developing new ligands based on this scaffold might involve:
Fragment Screening: Screening a library of diverse fragments to identify those that bind to the target of interest.
Fragment Linking/Growing: If two fragments bind to adjacent sites, they can be linked together to create a larger, higher-affinity molecule. Alternatively, a single fragment hit can be elaborated or "grown" to make additional interactions with the protein. nih.gov
Scaffold Decoration: Using the isoindoline core as a central scaffold and "decorating" it with different functional groups to optimize binding. nih.gov
These computational and structure-guided approaches can significantly accelerate the drug discovery process by focusing synthetic efforts on compounds that are most likely to be successful.
Molecular Mechanisms and Biological Target Engagement
Identification and Characterization of Molecular Targets for 5-Fluoro-6-(trifluoromethyl)isoindoline Analogues
Analogues built upon the isoindoline (B1297411) scaffold have been investigated for their ability to interact with a range of biological targets. These studies reveal that modifications to the core structure, including the introduction of fluorine and trifluoromethyl groups, can significantly influence potency and selectivity. The primary targets identified include proteins involved in cancer progression, neuroinflammation, and pain pathways.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer growth and survival. nih.gov Consequently, Hsp90 inhibitors are a key area of anti-cancer research. biorxiv.org Isoindoline-based scaffolds have emerged as a promising foundation for the development of Hsp90 inhibitors.
A series of 2-aroylisoindoline hydroxamic acids were developed as dual inhibitors of Hsp90 and Histone Deacetylase 6 (HDAC6). nih.gov Within this series, specific compounds demonstrated potent inhibition of the Hsp90α isoform. For example, compound 10 showed an Hsp90 inhibition IC50 of 66 nM, while compound 17 had an IC50 of 46.8 nM against Hsp90a. nih.gov The discovery of dihydroxyphenylisoindoline amides also provided a class of orally bioavailable Hsp90 inhibitors. nih.govresearchgate.net Optimization of a screening hit through structure-based design led to compounds with improved cell potency and pharmacokinetic profiles. nih.gov The development of isoform-selective inhibitors is considered critical, as pan-inhibition of all four Hsp90 isoforms has been linked to toxicities in clinical trials. nih.gov Genetic studies suggest that specific knockdown of Hsp90α leads to the degradation of oncogenic client proteins, highlighting the therapeutic potential of Hsp90α-selective inhibitors. nih.gov
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 17 (2-aroylisoindoline hydroxamic acid analogue) | Hsp90a | 46.8 nM | nih.gov |
| Compound 10 (2-aroylisoindoline hydroxamic acid analogue) | Hsp90 | 66 nM | nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. nih.gov In the context of cancer, IDO1 is exploited by tumors to create an immunosuppressive microenvironment, helping them evade the immune system. nih.gov Therefore, inhibiting IDO1 is a significant strategy in immuno-oncology. nih.gov
Analogues incorporating fluorinated structures have shown potent IDO1 inhibitory activity. One such clinical candidate is 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) . nih.govox.ac.uk This compound is a selective, orally active IDO-1 inhibitor with IC50 values of 0.41 µM for human IDO1 (hIDO-1). medchemexpress.com Its mechanism involves binding to IDO1 to restore the proliferation and activation of various immune cells. pfizer.com Unlike many other IDO1 inhibitors, crystallographic studies show that it does not bind to the heme iron atom, indicating a novel binding mode. nih.gov Furthermore, research into imidazoisoindole derivatives has identified them as a novel class of potent IDO inhibitors. nih.gov These findings underscore the utility of the isoindoline and related fluorinated scaffolds in designing modulators of this key immunoregulatory enzyme.
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| EOS200271/PF-06840003 | hIDO-1 | 0.41 µM | medchemexpress.com |
| EOS200271/PF-06840003 | dIDO-1 | 0.59 µM | medchemexpress.com |
| EOS200271/PF-06840003 | mIDO-1 | 1.5 µM | medchemexpress.com |
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA damage repair. acs.orgnih.gov Inhibiting these enzymes is a validated therapeutic strategy, especially in cancers with pre-existing defects in DNA repair pathways, such as those with BRCA1/2 mutations. nih.gov
A potent and highly selective PARP-1 inhibitor, NMS-P118 , features a 6-fluoro-3-oxo-2,3-dihydro-1H-isoindole core. acs.org This compound, fully named 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide , demonstrates significant selectivity for PARP-1 over PARP-2. acs.orgcaymanchem.com It has a dissociation constant (Kd) of 0.009 µM for PARP-1, making it approximately 150-fold more selective for PARP-1 compared to PARP-2 (Kd = 1.39 µM). acs.orgmedchemexpress.comselleckchem.com This selectivity is a key feature, as it may help mitigate toxicities that arise from the inhibition of PARP-2. acs.org
Another prominent PARP inhibitor is Talazoparib , which contains a fluorophenyl moiety. pfizer.comdrugbank.com Talazoparib is a potent dual inhibitor of both PARP-1 and PARP-2. nih.gov It functions not only by inhibiting the catalytic activity of PARP but also by trapping the PARP enzyme on DNA at sites of single-strand breaks, a mechanism that is highly cytotoxic to cancer cells. nih.govnih.govpfizer.com
| Compound | Target | Activity (Kd) | Selectivity (PARP-2/PARP-1) | Reference |
|---|---|---|---|---|
| NMS-P118 | PARP-1 | 0.009 µM | ~150-fold | acs.orgmedchemexpress.comselleckchem.com |
| PARP-2 | 1.39 µM | |||
| Talazoparib | PARP-1 | Potent Inhibitor | Dual Inhibitor | nih.govdrugbank.com |
| PARP-2 | Potent Inhibitor |
Inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), are cornerstone therapies for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov The isoindoline-1,3-dione (phthalimide) scaffold is a noteworthy pharmacophore for designing new AChE inhibitors because it can interact with the peripheral anionic site of the enzyme. nih.govnih.gov
Research on isoindoline-1,3-dione derivatives has yielded compounds with potent AChE inhibitory activity. nih.gov A series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids showed IC50 values ranging from 2.1 to 7.4 μM. researchgate.net Notably, within this series, para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE, with an IC50 value of 2.1 μM. researchgate.netnih.gov Another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives found that electron-withdrawing groups like fluorine on the phenyl ring provided the best activity. nih.gov Further research has identified even more potent inhibitors, with one isoindoline-1,3-dione derivative showing a human AChE IC50 value of 0.361 μM. nih.gov These findings highlight that fluorinated isoindoline analogues are a promising class of cholinesterase inhibitors.
| Compound Series | Key Feature | Target | Activity (IC50) | Reference |
|---|---|---|---|---|
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Para-fluoro substitution | AChE | 2.1 µM | researchgate.net |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (general) | - | AChE | 2.1 - 7.4 µM | researchgate.net |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Ortho-chloro substitution | AChE | 0.91 µM | nih.gov |
| Donepezil-based isoindoline-1,3-dione hybrid (Compound 3b) | - | hAChE | 0.361 µM | nih.gov |
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com While COX-1 is involved in baseline physiological functions, COX-2 is typically induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to reduce gastrointestinal side effects. Isoindoline derivatives have been explored for their potential to inhibit these enzymes. researchgate.netnih.gov
A study of isoindoline derivatives of α-amino acids revealed reasonable in vitro inhibitory activity against both COX-1 and COX-2. researchgate.net Another investigation into novel isoindoline hybrids incorporating pharmacophores like chalcone (B49325) and pyrazole (B372694) identified several moderate COX-2 inhibitors. nih.gov Six of these hybrid derivatives displayed IC50 values ranging from 0.11 to 0.18 µM, which is close to the standard selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.09 µM). nih.gov For instance, the dimethoxychalcone hybrid 11d was a moderate selective COX-2 inhibitor with a selectivity index (SI) of 103. nih.gov Further studies on other isoindoline-1,3-dione derivatives also confirmed their potential as COX inhibitors, with some compounds showing preferential inhibition of COX-2. mdpi.comijlpr.com These results indicate that the isoindoline scaffold is a viable starting point for developing new anti-inflammatory agents with specific COX inhibitory profiles.
| Compound Series/Number | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Isoindoline Hybrid 10b | COX-2 | 0.11 - 0.18 µM | nih.gov |
| Isoindoline Hybrid 10c | COX-2 | 0.11 - 0.18 µM | nih.gov |
| Isoindoline Hybrid 11a | COX-2 | 0.11 - 0.18 µM | nih.gov |
| Isoindoline Hybrid 11d | COX-2 | 0.11 - 0.18 µM | nih.gov |
| Isoindoline Hybrid 13 | COX-2 | 0.11 - 0.18 µM | nih.gov |
| Isoindoline Hybrid 14 | COX-2 | 0.11 - 0.18 µM | nih.gov |
| Celecoxib (Reference) | COX-2 | 0.09 µM | nih.gov |
Herpes Simplex Virus Thymidine Kinase (HSV-TK) is a viral enzyme critical for the activation of several antiherpetic nucleoside analogue drugs. nih.gov Research into inhibitors of HSV-TK has identified various compounds, including those with trifluoromethylphenyl groups. nih.gov Additionally, fluorinated pyrimidine (B1678525) analogues such as 5-fluorouracil (B62378) and 5-fluoro-2'-deoxyuridine (B1346552) have been studied for their antiviral effects against Herpes Simplex Virus. nih.govfarmaciajournal.comresearchgate.net However, a review of the scientific literature did not yield specific data on the inhibitory activity of this compound or its direct structural analogues against Herpes Simplex Virus Thymidine Kinase.
Mechanistic Studies of Biological Activity at the Cellular Level
To understand how this compound may function, researchers would typically investigate its effects within a cellular context.
One potential mechanism of action for novel compounds is the induction of selective protein degradation. Small molecule inhibitors can lead to the degradation of their target proteins, often referred to as "client proteins," through the ubiquitin-proteasome pathway. nih.gov This process is of significant interest in drug development, particularly in oncology, where the targeted removal of proteins that drive cancer cell growth can be a therapeutic strategy. For instance, the inhibition of heat shock protein 90 (Hsp90) results in the rapid degradation of its client proteins, which include numerous protein kinases essential for tumor cell signaling. nih.gov Future studies would need to determine if this compound can induce the degradation of specific proteins and, if so, to identify the associated E3 ubiquitin ligases and other components of the degradation machinery involved.
The presence of a fluorine atom and a trifluoromethyl group on the isoindoline scaffold suggests that this compound could be a candidate for enzyme inhibition. researchgate.net Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to tight binding with an enzyme's active site. researchgate.net
Kinetic studies would be essential to characterize the nature of this inhibition. These studies would determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. The inhibitory constant (Ki) is a critical parameter derived from these studies, quantifying the potency of the inhibitor. A lower Ki value signifies a higher binding affinity and more potent inhibition. For example, in the study of certain quinoline-based α-glucosidase inhibitors, a non-competitive inhibition mechanism was identified with a specific Ki value. nih.gov
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Inhibition Type | Ki (nM) | IC50 (nM) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is a template for the type of data that would be generated from enzyme kinetic studies. Currently, no such data is publicly available for this compound.
Signal transduction pathways are complex networks that relay signals from the cell surface to the nucleus, governing fundamental cellular processes such as growth, differentiation, and survival. nih.gov Many drugs exert their effects by modulating these pathways. Flavonoids, for example, have been shown to influence various signaling cascades, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. nih.gov
To assess the impact of this compound on cellular signaling, researchers would employ techniques such as western blotting to measure changes in the phosphorylation status of key signaling proteins. This would reveal whether the compound activates or inhibits specific pathways, providing insight into its potential therapeutic applications and possible side effects.
Allosteric Modulation and Orthosteric Binding Site Interactions
In addition to directly blocking an enzyme's active site (orthosteric inhibition), some molecules can bind to a different site on the protein, known as an allosteric site. nih.gov This binding can modulate the protein's function, either enhancing (positive allosteric modulation, PAM) or diminishing (negative allosteric modulation, NAM) the effect of the natural ligand. nih.gov Allosteric modulators can offer greater selectivity than orthosteric ligands because allosteric sites are often less conserved across protein families. nih.gov Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, would be necessary to determine if this compound binds to an orthosteric or an allosteric site on its target protein.
Off-Target Binding and Selectivity Profiles in Multi-Target Systems
A crucial aspect of drug development is determining a compound's selectivity. An ideal drug will bind with high affinity to its intended target while having minimal interaction with other proteins, thereby reducing the potential for off-target side effects. Comprehensive selectivity profiling, often performed using large panels of kinases and other enzymes, would be required to assess the binding profile of this compound across a wide range of potential biological targets. This would provide a clearer picture of its specificity and potential for clinical development.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and various spectroscopic and physicochemical properties.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For 5-Fluoro-6-(trifluoromethyl)isoindoline, DFT calculations, likely employing a basis set such as 6-311+G(d,p), can be used to optimize the molecular geometry and compute key electronic descriptors. aip.org The introduction of fluorine and trifluoromethyl groups significantly influences the electronic properties of the isoindoline (B1297411) scaffold. researchgate.netresearchgate.net The fluorine atom acts as a weak π-donor and a strong σ-acceptor, while the trifluoromethyl group is a potent electron-withdrawing group.
These calculations yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. In related isoindoline-1,3-dione derivatives, DFT has been used to calculate HOMO-LUMO gaps, which typically fall in the range of 3.9–4.1 eV. aip.org The strong electron-withdrawing nature of the substituents on this compound would likely result in a distinct electronic profile compared to unsubstituted isoindoline.
Other properties that can be derived from DFT calculations include the electrostatic potential (ESP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack, as well as dipole moment and polarizability. aip.orgtandfonline.com
Table 1: Predicted Molecular Properties of Isoindoline Derivatives from DFT Calculations
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Isoindoline-1,3-dione (example) | -7.5 | -3.4 | 4.1 | 2.10 |
| 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione (example) | -6.8 | -2.9 | 3.9 | 2.20 tandfonline.com |
| This compound (projected) | - | - | - | - |
Note: Data for this compound is projected based on typical computational studies. Specific values require dedicated calculations.
The isoindoline ring is not perfectly planar, and its conformation can be influenced by its substituents. Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface (PES) can be mapped. This map identifies the low-energy, stable conformations of the molecule.
For substituted benzene (B151609) rings, particularly with sterically demanding groups like trifluoromethyl, certain conformations are preferred. nih.gov Computational studies on related trifluoromethylated aromatic compounds have shown that these groups can influence the planarity and rotational barriers of adjacent functionalities. researchgate.net Similarly, fluorine substitution can impact molecular conformation. montclair.edu The analysis would reveal the most stable spatial arrangement of the fluoro and trifluoromethyl groups relative to the isoindoline ring, which is critical for understanding its interaction with other molecules, such as protein receptors.
Molecular Dynamics (MD) Simulations for Protein-Ligand Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov This technique is invaluable for studying how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. youtube.com
After identifying a potential protein target (e.g., through methods described in section 6.3), a model of the protein-ligand complex is generated, often using molecular docking. acs.org This complex is then placed in a simulated physiological environment (water, ions) and the system's evolution is simulated for nanoseconds or longer. researchgate.netyoutube.com MD simulations can assess the stability of the binding pose predicted by docking. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. nih.gov A stable RMSD over the simulation time suggests a stable binding interaction. Furthermore, MD simulations can reveal specific intermolecular interactions, like hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity. nih.gov
In Silico Screening, Virtual Library Design, and Lead Optimization
In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.govnih.gov If this compound were a lead compound, a virtual library could be designed around its scaffold. This involves creating a set of virtual derivatives by systematically modifying its structure—for example, by changing the position of the fluorine and trifluoromethyl groups or by adding other functional groups.
This virtual library would then be screened against a protein target using molecular docking programs. nih.gov The screening process ranks the compounds based on their predicted binding affinity (docking score), allowing researchers to prioritize a smaller, more manageable set of derivatives for synthesis and experimental testing. researchgate.net This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. frontiersin.org
Predictive Modeling of Biological Activity (e.g., PASS Prediction)
Computational tools can also predict the likely biological activities of a compound based on its structure. The Prediction of Activity Spectra for Substances (PASS) is one such tool. It compares the structure of a query molecule against a large database of known bioactive compounds and predicts a spectrum of potential biological effects, including pharmacological actions, mechanisms of action, and even specific toxicities.
For this compound, a PASS prediction would generate a list of potential activities with corresponding probabilities (Pa for probable activity, Pi for probable inactivity). For instance, isoindoline derivatives have been investigated for a wide range of activities, including as inhibitors of enzymes like cyclooxygenase (COX) or as modulators of ion channels. researchgate.netmdpi.com A PASS analysis could suggest novel, previously unexplored therapeutic applications for this specific fluorinated derivative.
Table 2: Illustrative PASS Prediction Output for a Novel Heterocyclic Compound
| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |
| Anti-inflammatory | 0.650 | 0.015 |
| Kinase Inhibitor | 0.580 | 0.022 |
| Antineoplastic | 0.550 | 0.031 |
| Monoamine Oxidase B Inhibitor | 0.490 | 0.045 |
Note: This table is a hypothetical example to illustrate the type of data generated by a PASS prediction. Actual predictions for this compound would require submission to the PASS service.
Mechanistic Computational Studies of Reaction Pathways and Transition States
Computational chemistry is a powerful asset for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be employed to map the entire reaction coordinate. acs.org This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.
By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is determined by the energy of the highest transition state. montclair.edu Such studies are critical for understanding why a particular reaction is successful, for optimizing reaction conditions (e.g., temperature, catalyst), and for predicting the feasibility of new synthetic routes. researchgate.net For instance, computational studies have been used to understand the mechanisms of trifluoromethylation reactions and the formation of the isoindole ring system. acs.orgnih.gov
Electrostatic Potential Mapping and Molecular Orbital Analysis
Detailed research findings and data tables for the electrostatic potential and molecular orbital analysis of this compound are not available in the current body of scientific literature.
Preclinical Research Models Excluding Clinical Human Trials
In Vitro Biological Activity Assays
No published in vitro assays for "5-Fluoro-6-(trifluoromethyl)isoindoline" were identified.
Cell-Based Assays for Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
There is no available data on the antiproliferative or cytotoxic effects of "this compound" in any cancer cell lines.
Enzyme Inhibition Assays with Purified and Recombinant Proteins
No studies detailing the enzyme inhibition properties or specific protein targets of "this compound" could be located.
Assays for Antiviral Activity in Established Cell Lines (e.g., Hela, Vero cells)
There is no information available regarding the antiviral activity of "this compound" in HeLa, Vero, or any other established cell lines.
Assessment of Antimicrobial Activity against Bacterial and Fungal Strains
No data exists on the assessment of "this compound" for antimicrobial activity against any bacterial or fungal strains.
Evaluation of Protein-Client Interactions and Degradation in Cellular Environments
Information regarding the protein-client interactions or cellular degradation pathways of "this compound" is not available in the current scientific literature.
In Vivo Efficacy Studies in Animal Models
No in vivo efficacy studies for "this compound" in any animal models have been published.
Efficacy Evaluation in Disease-Specific Animal Models (e.g., Cancer Xenograft Models)
No publicly available data details the evaluation of this compound in cancer xenograft models.
Assessment in Inflammatory and Neurological Animal Models (e.g., Forced Swim Test, Carrageenan-Induced Edema)
There is no information in the search results regarding the assessment of this compound in animal models for inflammation or neurological disorders.
Pharmacodynamic Biomarker Assessment in Animal Studies
Specific pharmacodynamic biomarker data for this compound from animal studies is not available in the provided results.
Acaricidal Activity in Agricultural Pest Models
The acaricidal properties of this compound have not been documented in the available literature.
Antiviral Activity in Animal Infection Models (e.g., Duck Hepatitis B Virus)
There is no evidence to suggest that this compound has been tested for antiviral activity in the Duck Hepatitis B Virus model or other animal infection models.
Advancements in New Approach Methodologies (NAMs) for Preclinical Assessment
Organ-on-a-Chip Systems for Human-Relevant Biology
The use of this compound in organ-on-a-chip systems for preclinical assessment is not described in the available search results.
No Preclinical Research Data Found for this compound
Despite a comprehensive search of scientific literature and databases, no preclinical research data was identified for the chemical compound this compound pertaining to advanced in vitro human-based systems or in silico modeling.
The specific areas of inquiry, intended to form the basis of a detailed article, were:
In Silico Modeling for Predictive Preclinical Testing and Resource Optimization:This area of focus aimed to identify any computational studies or simulations used to predict the compound's properties, interactions with biological targets, potential toxicity, or pharmacokinetic profile. These methods are crucial for optimizing drug development resources. However, no in silico models or their results concerning this compound have been made public.
The absence of information in these specific, advanced areas of preclinical research suggests that this compound may be a novel compound that has not yet been subjected to these types of investigations, or the results of any such studies have not been disclosed in publicly accessible formats. Therefore, the generation of an article based on the requested outline is not possible at this time.
Future Research Directions and Unaddressed Questions
Development of Novel, Efficient, and Sustainable Synthetic Methodologies for Isoindoline (B1297411) Derivatives
While general methods for synthesizing isoindoline derivatives exist, the development of efficient and sustainable routes to specifically substituted analogs like 5-Fluoro-6-(trifluoromethyl)isoindoline remains a critical starting point. Future research should focus on creating versatile synthetic pathways that are high-yielding, scalable, and environmentally benign.
Key areas for exploration include:
Advanced Catalytic Systems: Investigating the use of rare-earth and other transition-metal catalysts for continuous carbon-nitrogen bond construction could provide direct and efficient routes to structurally diverse aminoisoindole derivatives. google.com
Multi-Step Synthesis from Novel Precursors: Developing robust synthetic sequences starting from readily available materials, such as substituted anilines, is crucial. For instance, methods analogous to the synthesis of 5-trifluoromethyl isatin (B1672199) from 4-trifluoromethyl aniline (B41778) could be adapted. google.com This involves steps like chloral (B1216628) hydrate (B1144303) condensation, cyclization with concentrated sulfuric acid, and subsequent reduction and functionalization to build the isoindoline ring. google.com Similarly, adapting multi-step strategies used for compounds like 6-chloro-5-fluoroindole (B46869) could offer a viable pathway. google.com
Photocatalysis: The use of visible-light photocatalysis for synthetic transformations, such as the intracellular synthesis of indoles, represents a cutting-edge approach that could be explored for constructing the isoindoline core under exceptionally mild conditions. acs.org
Expanding the Scope of Bioactive Analogues and Fused Scaffolds with Strategic Fluorination
The introduction of fluorine can significantly modulate the biological activity of a molecule. elsevierpure.comgrantome.com A primary research avenue is the synthesis and biological evaluation of a diverse library of analogues based on the this compound core.
Future work should include:
N-Substituted Analogues: The nitrogen atom of the isoindoline ring is a key point for diversification. Synthesizing a series of N-aryl or N-alkyl derivatives is a proven strategy for tuning activity, as demonstrated in studies on anticonvulsant N-arylisoindoline compounds. researchgate.net
Fused Heterocyclic Systems: Creating more complex, rigid structures by fusing the isoindoline scaffold with other heterocyclic rings could lead to novel pharmacophores with unique biological profiles. Research into isoindolo[2,1-a]benzimidazoles has shown this to be a fruitful strategy for generating new chemical entities. researchgate.net
Bioisosteric Replacements: While the isoindolin-1-one (B1195906) moiety has proven effective in many drug candidates, exploring bioisosteric replacements is a valid strategy to optimize activity and drug-like properties. acs.org For the this compound scaffold, creating corresponding isoindolin-1-one and isoindoline-1,3-dione analogues would be a logical step to explore different biological targets. acs.org
Deeper Elucidation of Mechanism of Action and Comprehensive Off-Target Profiling
Identifying the biological targets and understanding the mechanism of action (MoA) are paramount for any potential therapeutic agent. Given the broad activities of isoindoline derivatives, a thorough investigation is required to determine how the 5-fluoro-6-(trifluoromethyl) substitution pattern influences biological function.
Key research questions include:
Target Identification: Isoindoline-based immunomodulatory drugs (IMiDs) are known to bind to the cereblon receptor. mdpi.comnih.gov It would be crucial to investigate whether derivatives of this compound interact with cereblon or other known targets of isoindolines, such as histone deacetylases (HDACs), cyclooxygenase (COX), or various ion channels. researchgate.netnih.govnih.gov
Mechanistic Studies: For any identified activity, detailed mechanistic studies are necessary. For example, if a compound shows anticancer potential, research must determine if it acts via cytotoxicity, anti-angiogenesis, cell cycle arrest, or other pathways. jocpr.com If it exhibits anticonvulsant properties, its effects on specific ion channels like sodium channels should be quantified. researchgate.net
Off-Target Profiling: A comprehensive screening against a panel of receptors, enzymes, and ion channels is essential to identify potential off-target effects. This is critical for predicting potential side effects and for ensuring the selectivity of the lead compounds. Understanding the MoA is not always straightforward, as even well-known drugs like thalidomide (B1683933) have complex and not fully understood mechanisms. mdpi.com
Integration of Advanced Computational and Experimental Techniques for Accelerated Discovery
Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process by reducing costs and time. beilstein-journals.org Integrating advanced computational modeling with experimental validation is a powerful strategy for exploring the potential of the this compound scaffold.
This integrated approach should involve:
Virtual Screening and Molecular Docking: Large virtual libraries of derivatives can be screened against the 3D structures of known biological targets. beilstein-journals.orgnih.gov Molecular docking studies can predict binding modes and affinities, helping to prioritize compounds for synthesis. researchgate.net This has been used successfully to rationalize the activity of isoindolinone and isoindoline-1,3-dione derivatives as enzyme inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): Once initial biological data are obtained, QSAR models can be built to correlate chemical structures with their biological activities. nih.gov These models can then predict the activity of unsynthesized analogues, guiding the design of more potent compounds.
ADME-Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives. nih.govmdpi.com This allows for the early deselection of compounds with unfavorable pharmacokinetic profiles, focusing resources on more promising candidates.
| Computational Technique | Application in Drug Discovery | Reference |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein's active site. | researchgate.netnih.gov |
| QSAR | Correlates variations in chemical structure with changes in biological activity to predict the potency of new compounds. | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | nih.gov |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to understand the dynamic nature of protein-ligand interactions. | beilstein-journals.orgnih.gov |
| ADME-Tox Prediction | Forecasts pharmacokinetic properties and potential toxicity to prioritize compounds with better drug-like characteristics. | nih.govmdpi.com |
Identification of New Therapeutic Applications and Biological Pathways Beyond Current Scope
The unique electronic signature of the 5-fluoro-6-(trifluoromethyl) substitution may unlock novel biological activities not previously associated with the isoindoline scaffold. A broad and unbiased screening approach is warranted to uncover new therapeutic opportunities.
Research should aim to:
Broad Biological Screening: Test lead compounds against a wide array of biological targets and in diverse phenotypic assays. This could include screens for antimicrobial, antiviral, anti-inflammatory, neuroprotective, and metabolic diseases. mdpi.commdpi.com
Pathway Analysis: If a compound shows a desirable phenotypic effect, subsequent studies should focus on identifying the specific biological pathway being modulated. Techniques like transcriptomics or proteomics can reveal how the compound alters cellular processes.
Exploring Unconventional Targets: The indole (B1671886) scaffold, a close relative of isoindoline, is known to interact with a vast range of targets, including protein kinases, DNA topoisomerase, and tubulin. mdpi.com Investigating whether this compound derivatives can modulate these or other unconventional targets could open new avenues for therapeutic intervention.
Exploration of Synergistic Effects with Other Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment and infectious diseases. Investigating the potential for synergistic interactions between this compound derivatives and existing drugs could lead to more effective treatment regimens.
Future studies should:
Establish Monotherapy Efficacy: First, a clear biological effect and therapeutic potential for the novel compound must be established.
Design Rational Combinations: Based on the identified mechanism of action, rational combinations can be designed. For example, if a compound is found to be an anticancer agent, it could be combined with standard-of-care chemotherapeutics or targeted therapies. mdpi.com
Evaluate Synergy, Additivity, and Antagonism: In vitro and in vivo studies should be conducted to determine whether the combination results in a synergistic (greater than the sum of individual effects), additive (equal to the sum), or antagonistic (less than the sum) outcome. mdpi.com Such interactions can improve therapeutic efficiency and potentially lower the required doses, thereby reducing side effects. mdpi.com
Conclusion
Synthesis of Key Academic Contributions to 5-Fluoro-6-(trifluoromethyl)isoindoline Research
Academic and industrial research into fluorinated heterocyclic compounds has underscored the importance of the strategic placement of fluorine and trifluoromethyl groups to enhance the pharmacological properties of molecules. The introduction of a trifluoromethyl group can significantly increase a molecule's metabolic stability and lipophilicity, which are critical for its pharmacokinetic profile. nih.gov The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic robustness of fluorinated compounds. nih.gov Furthermore, the trifluoromethyl group is often employed as a bioisostere for a chlorine atom due to their similar steric demands. nih.gov
Research on isoindoline (B1297411) derivatives has shown their potential in a variety of therapeutic areas. For instance, derivatives of isoindoline have been investigated for their cardiovascular activity, with some exhibiting moderate alpha-blocking and vasodilatory effects. google.com The isoindoline core is also present in several commercial drugs, highlighting its significance as a privileged scaffold in drug discovery. chemicalbook.com
While direct studies on this compound are not extensively documented, research on analogous structures provides valuable insights. For example, studies on fluorinated isoindolinone-based inhibitors have demonstrated that fluorination can improve binding affinity and address metabolic vulnerabilities. nih.gov Specifically, fluorination at the C5 and C6 positions of the isoindolinone core has been shown to be a viable strategy. nih.gov
The synthesis of related fluorinated and trifluoromethylated heterocycles has been a subject of considerable research. For instance, methods for the synthesis of 5-trifluoromethyl isatin (B1672199) have been patented, which serves as a key intermediate for other complex molecules. ncats.io The synthesis of fluorinated indolizidinone derivatives has also been developed through enantioselective intramolecular reactions. acs.org These synthetic strategies could potentially be adapted for the preparation of this compound.
Broader Implications for Heterocyclic Chemistry and Fluorine-Containing Drug Discovery
The study of molecules like this compound has broader implications for the fields of heterocyclic chemistry and drug discovery. The isoindoline scaffold itself is a versatile platform for the development of new drugs, as evidenced by its presence in a number of clinically used agents. chemicalbook.comgoogle.com The introduction of fluorine and trifluoromethyl groups into this scaffold represents a key strategy for modulating a molecule's physicochemical and biological properties. nih.gov
The presence of a fluorine atom can influence a molecule's pKa, conformation, and membrane permeability, all of which are critical determinants of a drug's efficacy and safety. nih.gov The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can enhance metabolic stability, improve binding to target proteins, and increase bioavailability. nih.govnih.gov The combination of these two fluorine-containing substituents on the isoindoline ring in this compound suggests a compound with potentially favorable drug-like properties.
The continued exploration of synthetic methodologies for introducing fluorine and fluorinated groups into heterocyclic systems is a major driver of innovation in medicinal chemistry. nih.gov The development of efficient and regioselective fluorination and trifluoromethylation reactions is crucial for accessing novel chemical space and generating libraries of compounds for biological screening.
Q & A
Q. What are the standard synthetic routes for 5-Fluoro-6-(trifluoromethyl)isoindoline, and how can reaction conditions be optimized?
Methodological Answer:
- The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a tetrachlorophosphazene intermediate can react with fluorinated amines under controlled conditions (e.g., THF solvent, triethylamine as a base, room temperature for 3 days). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved via column chromatography .
- Optimization strategies include adjusting stoichiometry, solvent polarity, and temperature gradients. Factorial design experiments (e.g., varying catalyst loading, reaction time) can systematically identify optimal conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation, with fluorinated regions requiring high-resolution analysis.
- X-ray crystallography provides definitive stereochemical data but requires high-purity crystals .
- Mass spectrometry (MS) and HPLC verify molecular weight and purity, respectively. For fluorinated analogs, electrospray ionization (ESI-MS) is preferred due to sensitivity to halogenated species .
Q. How does the fluorinated substituent influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stability studies should employ accelerated degradation protocols : expose the compound to acidic/basic buffers (pH 1–13) and elevated temperatures (40–80°C).
- Monitor degradation via UV-Vis spectroscopy or HPLC-MS to track byproduct formation. Fluorine’s electron-withdrawing effects typically enhance thermal stability but may increase susceptibility to hydrolysis under alkaline conditions .
Q. What are the key functional groups in this compound that dictate its reactivity?
Methodological Answer:
- The isoindoline core is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) at positions ortho to the fluorine substituent.
- The trifluoromethyl group acts as a strong electron-withdrawing moiety, directing reactivity toward nucleophilic attack.
- Experimental validation requires competitive reaction studies with controlled reagents (e.g., Grignard vs. organozinc) to map regioselectivity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) simulations can model transition states to predict reaction pathways. Compare computed activation energies for different regiochemical outcomes.
- Experimental validation involves synthesizing isotopically labeled analogs (e.g., ¹⁸O/²H) and tracking bond cleavage via kinetic isotope effect (KIE) studies .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Use molecular docking to screen derivatives against target proteins (e.g., kinases, GPCRs). Focus on fluorine’s role in improving binding affinity via hydrophobic interactions.
- QSAR (Quantitative Structure-Activity Relationship) models correlate substituent electronegativity (e.g., Hammett constants) with activity data from in vitro assays .
Q. How should researchers resolve contradictions between theoretical predictions and experimental data for this compound?
Methodological Answer:
- Apply the PICOT framework to isolate variables: redefine Population (compound batch), Intervention (synthetic method), Comparison (computational vs. experimental results), Outcome (accuracy metrics), and Time (reaction duration) .
- Reconcile discrepancies by revisiting computational parameters (e.g., solvent models in DFT) or verifying experimental conditions (e.g., oxygen/moisture exclusion) .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Process intensification strategies:
- Replace batch reactors with continuous-flow systems to improve heat/mass transfer.
- Optimize catalyst recycling using membrane separation technologies to reduce costs .
- Monitor particle size distribution during crystallization to ensure batch consistency .
Q. How can researchers establish structure-activity relationships (SAR) for fluorinated isoindoline derivatives?
Methodological Answer:
- Synthesize a congener series with systematic variations (e.g., -CF₃ vs. -CH₃, positional fluorine isomers).
- Test derivatives in standardized assays (e.g., enzyme inhibition, cellular uptake) and apply multivariate statistical analysis (e.g., PCA) to identify critical structural motifs .
Q. What green chemistry approaches are viable for synthesizing this compound?
Methodological Answer:
- Replace traditional solvents with biobased alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity.
- Employ catalytic asymmetric synthesis to minimize waste and improve atom economy.
- Evaluate environmental impact using E-factor calculations (kg waste/kg product) .
Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: A study on fluorinated isoindoline’s photostability meets FINER if it addresses gaps in degradation kinetics .
- PEO Framework : Define Population (compound properties), Exposure (reaction conditions), Outcome (yield/purity) to structure stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
